molecular formula C28H24O3 B14230470 (9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol CAS No. 757240-51-0

(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol

Cat. No.: B14230470
CAS No.: 757240-51-0
M. Wt: 408.5 g/mol
InChI Key: XGDSRNSSAGCULC-UHFFFAOYSA-N
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Description

(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol is a complex organic compound known for its unique structural properties This compound belongs to the class of naphthopyrans, which are characterized by their fused ring systems containing both naphthalene and pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with pyran precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the naphthopyran ring system. Subsequent functionalization steps introduce the methoxy, methyl, and diphenyl groups, followed by reduction to yield the final methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes and receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ability to undergo substitution reactions enables it to interact with and modify biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Naphtho[1,2-b]pyran-6-ol, 2,5-dimethyl-2-(4,8,12-trimethyltridecyl)
  • 2,2-Diphenyl-5-methoxycarbonyl-6-acetoxy-[2H]-naphtho[1,2-b]pyran

Uniqueness

Compared to similar compounds, (9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the diphenyl moiety, enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

757240-51-0

Molecular Formula

C28H24O3

Molecular Weight

408.5 g/mol

IUPAC Name

(9-methoxy-6-methyl-2,2-diphenylbenzo[h]chromen-5-yl)methanol

InChI

InChI=1S/C28H24O3/c1-19-23-14-13-22(30-2)17-25(23)27-24(26(19)18-29)15-16-28(31-27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,29H,18H2,1-2H3

InChI Key

XGDSRNSSAGCULC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C3C(=C1CO)C=CC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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